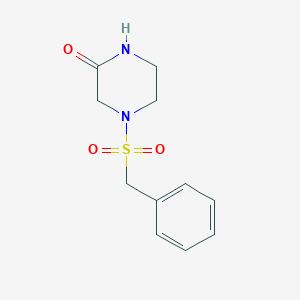
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide, commonly known as BDBMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDBMC belongs to the class of compounds known as benzodioxin derivatives, which have been studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of BDBMC is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. BDBMC has been shown to activate the Akt signaling pathway, which is involved in cell survival and growth. It also inhibits the JNK signaling pathway, which is involved in cell death and inflammation.
Biochemical and Physiological Effects:
BDBMC has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several neuroprotective proteins, including Bcl-2 and BDNF. It also reduces the levels of inflammatory cytokines, such as TNF-α and IL-1β. Additionally, BDBMC has been shown to improve mitochondrial function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDBMC in lab experiments is its neuroprotective properties. It can be used to study the mechanisms of neurodegenerative diseases and potentially develop new treatments. However, one of the limitations of using BDBMC is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving BDBMC. One area of interest is the potential use of BDBMC in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of BDBMC and its effects on various signaling pathways in the brain. Finally, the development of more efficient synthesis methods for BDBMC could lead to increased availability and lower costs for researchers.
Synthesemethoden
The synthesis of BDBMC involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with cyclopentylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
BDBMC has been studied extensively for its potential applications in scientific research. One of the most significant areas of research has been in the field of neuroscience, where BDBMC has been shown to have neuroprotective effects. Studies have also demonstrated that BDBMC can prevent the death of brain cells and improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(12-3-1-2-4-12)16-10-11-5-6-13-14(9-11)19-8-7-18-13/h5-6,9,12H,1-4,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEBQOFYOLDBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)




![3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)
![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)